Cyclopentyne

Description

Properties

CAS No. |

1120-58-7 |

|---|---|

Molecular Formula |

C5H6 |

Molecular Weight |

66.10 g/mol |

IUPAC Name |

cyclopentyne |

InChI |

InChI=1S/C5H6/c1-2-4-5-3-1/h1-3H2 |

InChI Key |

CPGPQFYAGKHQTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC#CC1 |

Origin of Product |

United States |

Foundational & Exploratory

The Structure of Cyclopentyne: A Highly Strained and Reactive Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopentyne (C₅H₆) is a fascinating and highly reactive cycloalkyne. Its structure is characterized by the incorporation of a carbon-carbon triple bond within a five-membered ring. This arrangement imposes immense geometric strain on the molecule, rendering it unstable under normal conditions and making it a transient intermediate in chemical reactions. Understanding the unique structural features of cyclopentyne is crucial for harnessing its synthetic potential in the development of novel chemical entities.

The inherent strain in cyclopentyne arises from the deviation of the bond angles around the sp-hybridized carbons of the alkyne from the ideal 180° to approximately 116°.[1] This significant distortion results in a bent triple bond and a high degree of ring strain, estimated to be around 74 kcal/mol.[1] The consequence of this high strain is a molecule with significant diradical character (approximately 10%), contributing to its exceptional reactivity, particularly in cycloaddition reactions.[1] Unlike its more stable, larger-ring cycloalkyne counterparts, cyclopentyne cannot be isolated and is typically generated in situ for immediate use in chemical transformations.

Molecular Geometry and Electronic Structure

The geometry of cyclopentyne has been investigated through computational chemistry. Density Functional Theory (DFT) calculations provide valuable insights into its bond lengths and angles. The optimized structure reveals a puckered Cₛ symmetry.[1] The key geometric parameters, as determined by DFT calculations at the PCM(THF)/M06-2X/6-311+G(2d,p) level of theory, are summarized in the table below.

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C1≡C2 | 1.225 | |

| C2-C3 | 1.465 | |

| C3-C4 | 1.550 | |

| C4-C5 | 1.550 | |

| C5-C1 | 1.465 | |

| **Bond Angles (°) ** | ||

| C5-C1≡C2 | 116.2 | |

| C1≡C2-C3 | 116.2 | |

| C2-C3-C4 | 108.5 | |

| C3-C4-C5 | 104.1 | |

| C4-C5-C1 | 108.5 |

Note: The bond lengths and angles are calculated from the optimized Cartesian coordinates provided in the supplementary information of Garg et al., J. Am. Chem. Soc. 2014, 136, 42, 14706–14709.

Experimental Protocols

Due to its high reactivity, cyclopentyne is generated as a transient intermediate that is immediately trapped by a reacting partner. A common and effective method for its in situ generation involves the fluoride-induced 1,2-elimination of a silyl (B83357) triflate precursor.

Synthesis of Cyclopentyne Precursor: 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate

A general procedure for the synthesis of vinyl triflates from the corresponding silyl enol ethers can be adapted for the preparation of the cyclopentyne precursor.

Materials:

-

1-(Trimethylsilyloxy)cyclopentene

-

n-Butyllithium (n-BuLi) in hexanes

-

N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide) (Comins' reagent)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of 1-(trimethylsilyloxy)cyclopentene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

-

A solution of Comins' reagent in anhydrous THF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.

In Situ Generation and Trapping of Cyclopentyne

This protocol describes the generation of cyclopentyne from its silyl triflate precursor and its subsequent trapping with a diene, as reported by Garg and coworkers.

Materials:

-

1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate

-

Trapping agent (e.g., 1,3-diphenylisobenzofuran)

-

Cesium fluoride (B91410) (CsF)

-

Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

-

To a solution of the trapping agent in anhydrous acetonitrile is added 1-(trimethylsilyl)cyclopent-1-enyl trifluoromethanesulfonate.

-

Cesium fluoride is added to the mixture in one portion.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials and the formation of the trapped cycloadduct.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to isolate the desired cycloaddition product.

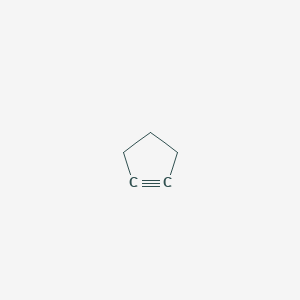

Visualizations

Molecular Structure of Cyclopentyne

Caption: Optimized geometry of cyclopentyne with key bond lengths and angles.

Experimental Workflow for Cyclopentyne Generation and Trapping

Caption: Workflow for the synthesis of the cyclopentyne precursor and its subsequent in situ generation and trapping.

References

The Elusive Cyclopentyne: A Technical Guide to its Discovery and Fleeting Existence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyne (C₅H₆) stands as a testament to the fascinating chemistry of highly strained and reactive molecules. As the smallest isolable cycloalkyne, its existence is transient, yet its reactivity offers a powerful tool for the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This in-depth technical guide delves into the history of cyclopentyne, from its theoretical conception to its practical generation and trapping. We will explore the key experimental protocols for its in-situ formation, summarize quantitative data from seminal studies, and present detailed mechanistic insights into its characteristic cycloaddition reactions. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of cyclopentyne's chemistry, paving the way for its application in the synthesis of novel chemical entities.

Introduction: The Challenge of a Five-Membered Ring with a Triple Bond

The concept of incorporating a triple bond within a small carbocyclic ring has long intrigued chemists. The linear geometry preference (180°) of sp-hybridized carbon atoms is fundamentally at odds with the acute bond angles required by small rings, leading to immense ring strain.[1][2][3] Cyclopentyne, with its five-membered ring, represents a significant manifestation of this strain, rendering it highly unstable and reactive.[1][3] Early attempts to isolate cyclopentyne were unsuccessful due to its rapid polymerization or reaction with itself.[3] The breakthrough in cyclopentyne chemistry came not from its isolation, but from the development of methods for its in-situ generation and immediate trapping by various reagents.[4][5]

The Genesis of Cyclopentyne: In-Situ Generation

The most successful and widely employed method for generating cyclopentyne in a controlled manner involves the 1,2-elimination of a suitable precursor. A key breakthrough in this area was the use of silyl (B83357) triflates as precursors, which, upon treatment with a fluoride (B91410) source, readily eliminate to form the transient cyclopentyne.[4][5]

Synthesis of the Cyclopentyne Precursor

The precursor of choice is typically 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (B1224126). Its synthesis is a multi-step process that begins with the formation of a silyl enol ether from cyclopentanone (B42830).

Experimental Protocol: Synthesis of (Cyclopent-1-en-1-yloxy)trimethylsilane

This procedure is adapted from analogous syntheses of silyl enol ethers.[6][7]

-

To a solution of cyclopentanone (1.0 eq) in a suitable aprotic solvent (e.g., DMF or toluene) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (B128534) (1.1 - 1.5 eq).

-

Cool the mixture to 0 °C and add trimethylsilyl (B98337) chloride (1.1 - 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation.

Experimental Protocol: Synthesis of 1-(trimethylsilyl)cyclopent-1-ene-2-yl trifluoromethanesulfonate

This protocol is based on established methods for the synthesis of vinyl triflates from silyl enol ethers.

-

To a solution of (cyclopent-1-en-1-yloxy)trimethylsilane (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.

-

Stir the solution at -78 °C for 1-2 hours.

-

Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with saturated aqueous copper sulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired silyl triflate precursor.

In-Situ Generation and Trapping of Cyclopentyne

With the precursor in hand, cyclopentyne can be generated in the presence of a trapping agent. The fluoride source deprotects the silyl group and initiates the elimination of the triflate, forming the highly reactive cyclopentyne, which is immediately consumed by the trapping agent.

Experimental Protocol: General Procedure for the Generation and Trapping of Cyclopentyne

This is a general procedure adapted from the work of Garg and coworkers.[4][5]

-

To a solution of the trapping agent (1.0 - 2.0 eq) in a dry solvent such as acetonitrile, add cesium fluoride (CsF) (2.0 - 3.0 eq).

-

Heat the mixture to a suitable temperature (e.g., 60-80 °C).

-

Slowly add a solution of 1-(trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (1.0 eq) in the same solvent via syringe pump over several hours.

-

After the addition is complete, maintain the reaction at the elevated temperature for an additional period to ensure complete consumption of the precursor.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the desired cycloadduct.

Reactivity of Cyclopentyne: A Playground for Cycloadditions

The high degree of ring strain in cyclopentyne makes its triple bond exceptionally reactive, readily participating in various cycloaddition reactions.[8] These reactions provide a facile route to a diverse array of bicyclic and heterocyclic compounds.[4][5]

[3+2] Cycloaddition Reactions

Cyclopentyne has been shown to be an excellent dienophile in [3+2] cycloadditions with 1,3-dipoles. For instance, its reaction with benzyl (B1604629) azide (B81097) yields a triazole product, while reaction with a sydnone (B8496669) produces a pyrazole (B372694) derivative.[4][5]

Table 1: Representative [3+2] Cycloaddition Reactions of Cyclopentyne [4][5]

| Trapping Agent | Product Type | Yield (%) |

| Benzyl Azide | Triazole | 55 |

| N-phenylsydnone | Pyrazole | 35 |

| 1,3-Diphenylisobenzofuran | Diels-Alder Adduct | Not Reported |

[2+2] Cycloaddition Reactions and the Mechanistic Debate

The [2+2] cycloaddition of cyclopentyne with alkenes has been a subject of considerable theoretical and experimental interest.[5][9][10] The reaction proceeds with a high degree of stereoretention, which initially suggested a concerted [π2s + π2a] cycloaddition, a pathway that is allowed by the Woodward-Hoffmann rules. However, computational studies have proposed alternative stepwise mechanisms involving either a diradical or a carbene intermediate to explain the observed stereochemistry.[4][5]

The debate centers on whether the reaction proceeds through a concerted transition state or via a short-lived diradical intermediate that collapses to the product faster than bond rotation can occur, thus preserving the stereochemistry of the alkene.[9][10] More advanced computational methods continue to be applied to resolve this intriguing mechanistic question.[4][5]

Visualizing the Chemistry of Cyclopentyne

Experimental Workflow

The following diagram illustrates the general workflow for the generation and trapping of cyclopentyne.

Reaction Pathways in [2+2] Cycloaddition

The competing mechanistic pathways for the [2+2] cycloaddition of cyclopentyne with an alkene are depicted below.

Conclusion and Future Outlook

The study of cyclopentyne has evolved from a theoretical curiosity to a practical, albeit challenging, area of synthetic chemistry. The development of reliable methods for its in-situ generation has opened doors to the synthesis of a variety of complex molecules, particularly heterocycles that are of interest in medicinal chemistry and materials science. While the fleeting nature of cyclopentyne presents significant experimental hurdles, the unique reactivity it offers continues to attract the attention of the scientific community.

Future research in this field will likely focus on several key areas:

-

Development of Milder and More Efficient Generation Methods: Exploring new precursors and reaction conditions that allow for the generation of cyclopentyne at lower temperatures and with greater functional group tolerance.

-

Expansion of the Reaction Scope: Investigating a broader range of trapping agents to access an even greater diversity of molecular scaffolds.

-

Asymmetric Cycloadditions: Developing catalytic enantioselective methods for the trapping of cyclopentyne to generate chiral molecules.

-

Applications in Total Synthesis: Harnessing the reactivity of cyclopentyne as a key strategic element in the total synthesis of complex natural products.

As our understanding of this highly reactive intermediate deepens, the utility of cyclopentyne as a powerful synthetic tool is poised to grow, enabling the construction of molecules that were previously inaccessible.

References

- 1. orgsyn.org [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. CN104592288A - 1-(trimethylsiloxy)cyclopentene, and preparation method thereof - Google Patents [patents.google.com]

- 8. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. comporgchem.com [comporgchem.com]

Theoretical Insights into the Stability of Cyclopentyne: A Computational Chemistry Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyne, the five-membered cycloalkyne, represents a fascinating yet highly reactive chemical entity. Its significant ring strain, a consequence of forcing the linear alkyne geometry into a small ring, dictates its fleeting existence and unique reactivity. This technical guide delves into the theoretical studies that have been instrumental in understanding the stability and chemical behavior of cyclopentyne. Through a comprehensive review of computational chemistry literature, we present key quantitative data on its structure and energetics, detail the computational methodologies employed, and visualize the complex reaction pathways it undergoes. This document serves as a resource for researchers interested in strained intermediates and their applications in chemical synthesis and drug development.

Introduction

The inherent conflict between the ideal 180° bond angle of an sp-hybridized carbon atom and the geometric constraints of a five-membered ring renders cyclopentyne a highly strained and reactive molecule.[1] Its transient nature makes experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for elucidating its fundamental properties.[2] Computational studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided profound insights into the electronic structure, stability, and reaction mechanisms of cyclopentyne.[3][4][5] Understanding these aspects is crucial for harnessing its synthetic potential in constructing complex molecular architectures, a pursuit of significant interest in medicinal chemistry and materials science.

Computational Methodologies

The theoretical investigation of cyclopentyne's stability and reactivity relies on a variety of sophisticated computational methods. These approaches are essential for accurately modeling its strained structure and predicting its behavior in chemical reactions.

Density Functional Theory (DFT)

DFT has become a workhorse in computational chemistry for studying systems like cyclopentyne due to its favorable balance of accuracy and computational cost.[6][7][8]

-

Functional and Basis Set Selection: A common level of theory for geometry optimizations and frequency calculations is the B3LYP functional combined with a Pople-style basis set, such as 6-31G*.[4] For more accurate energy calculations, larger basis sets incorporating diffuse and polarization functions, like 6-311+G(d,p), are often employed.[3] The choice of functional and basis set is critical for obtaining reliable results and is often benchmarked against higher-level methods or experimental data where available.[9]

-

Isodesmic Reactions for Strain Energy Calculation: A widely used technique to quantify the strain energy of cyclic molecules is the use of isodesmic reactions.[10] In this approach, the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations. The strain energy is then derived from the calculated enthalpy change of the reaction.

Ab Initio Methods

For higher accuracy, particularly for understanding reaction barriers and weakly interacting systems, more computationally intensive ab initio methods are utilized.

-

Coupled-Cluster Theory: Methods like Coupled-Cluster with Single and Double and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for single-reference systems and are often used to obtain highly accurate single-point energies on DFT-optimized geometries.[5]

-

Complete Active Space Self-Consistent Field (CASSCF): For reactions involving the formation of biradical intermediates, a multi-reference method like CASSCF is necessary to correctly describe the electronic structure of the transition states and intermediates.[4][5] This is often followed by a multi-reference perturbation theory calculation (e.g., CASPT2) to include dynamic electron correlation.

Quantitative Data on Cyclopentyne Stability

Computational studies have yielded valuable quantitative data that characterize the instability of cyclopentyne. This data is crucial for understanding its reactivity and for designing synthetic strategies that involve this transient intermediate.

| Parameter | Value | Computational Method | Reference |

| Strain Energy | ~40-50 kcal/mol | DFT (Isodesmic Reactions) | [10] (Qualitative) |

| C≡C Bond Length | ~1.23 - 1.25 Å | DFT (B3LYP/6-31G) | [4] |

| C-C≡C Bond Angle | ~130° - 140° | DFT (B3LYP/6-31G) | [4] |

| Electrophilicity Index (ω) | 2.43 eV | DFT | [10] |

Table 1: Calculated Properties of Cyclopentyne.

Reaction Pathways of Cyclopentyne

The high degree of ring strain in cyclopentyne makes it a potent dienophile and dipolarophile in cycloaddition reactions.[1][2][11] Theoretical studies have been pivotal in mapping out the potential energy surfaces of these reactions, revealing the intricate mechanisms at play.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of cyclopentyne with alkenes is a key reaction that has been the subject of detailed computational investigation.[4][5] Unlike the corresponding reaction with benzyne, which often proceeds with a loss of stereochemistry, cyclopentyne cycloadditions are observed to be stereoretentive.[1]

Theoretical calculations have explored both a concerted pathway, which is formally forbidden by the Woodward-Hoffmann rules, and a stepwise biradical pathway.[4] DFT and CASSCF calculations have shown that the concerted and biradical pathways can have very similar energy barriers, suggesting a complex reaction landscape.[5]

Caption: Competing pathways in the [2+2] cycloaddition of cyclopentyne.

[4+2] Cycloaddition Reactions

Cyclopentyne also readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes. These reactions are typically highly exothermic due to the release of the significant ring strain.[1] The stereochemistry of these reactions has also been investigated computationally, confirming that the cycloaddition proceeds with retention of the diene's geometry.

Caption: A concerted pathway for the [4+2] cycloaddition of cyclopentyne.

Conclusion

Theoretical studies have been indispensable in characterizing the stability and reactivity of the elusive cyclopentyne molecule. Computational methods, ranging from DFT to high-level ab initio calculations, have provided quantitative data on its strained geometry and energetics. These studies have also elucidated the complex mechanisms of its characteristic cycloaddition reactions. The insights gained from these theoretical investigations not only deepen our fundamental understanding of chemical bonding and reactivity but also provide a predictive framework to guide the design of novel synthetic methodologies and the development of new therapeutics. As computational power continues to grow, we can anticipate even more accurate and detailed explorations of such fascinating and reactive chemical species.

References

- 1. Cyclopentyne - Wikipedia [en.wikipedia.org]

- 2. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Competing pathways in the [2 + 2] cycloadditions of cyclopentyne and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Orbital Theory of Cyclopentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyne (C₅H₆) stands as a fascinating and highly reactive transient intermediate in organic chemistry. Its significance lies in its extreme ring strain, which deviates significantly from the ideal linear geometry of an alkyne, leading to unique reactivity and electronic properties. This guide provides a comprehensive exploration of the molecular orbital (MO) theory of cyclopentyne, delving into its structure, stability, and participation in pericyclic reactions. Detailed computational data, experimental protocols for its generation and trapping, and visualizations of its molecular orbitals and reaction pathways are presented to offer a thorough understanding of this enigmatic molecule.

Introduction: The Challenge of a Strained Cycloalkyne

The incorporation of a triple bond within a five-membered ring forces a severe distortion of the ideal 180° bond angle for sp-hybridized carbon atoms. This deviation results in significant angle strain and a highly reactive molecule that cannot be isolated under normal conditions.[1][2] The immense strain energy, calculated to be approximately 74 kcal/mol, is the primary driver for its fleeting existence and propensity to undergo rapid cycloaddition reactions.[2] Understanding the molecular orbital framework of cyclopentyne is crucial to rationalizing its unique chemical behavior, particularly its stereospecific reactions that have intrigued organic chemists for decades.

Molecular Orbital Theory of Cyclopentyne

The extreme geometric constraints imposed by the five-membered ring lead to a unique electronic structure for cyclopentyne. The triple bond can no longer be described by two orthogonal π-bonds as in a linear alkyne. Instead, the p-orbitals are forced to overlap in a bent fashion, resulting in weaker, higher-energy "π-bonds." This poor orbital overlap is a key contributor to the molecule's instability.[1]

Frontier Molecular Orbitals (FMOs)

The reactivity of cyclopentyne is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Due to the high degree of strain, the HOMO is raised in energy and the LUMO is lowered in energy compared to a typical alkyne. This small HOMO-LUMO gap is a hallmark of a highly reactive species.

Computational studies provide insight into the energies of these frontier orbitals, which are crucial for predicting the outcomes of pericyclic reactions according to Woodward-Hoffmann rules and FMO theory.

Quantitative Data

The following tables summarize key quantitative data for cyclopentyne, derived from computational studies. These values provide a basis for understanding the molecule's geometry and energetic properties.

Table 1: Calculated Geometric Parameters of Cyclopentyne

| Parameter | Value | Computational Method |

| C≡C Bond Length | ~1.21 Å | M06-2X/6-31+G(d) |

| C-C≡C Bond Angle | 116° | M06-2X/6-311+G(2d,p)[2] |

| Strain Energy | ~74 kcal/mol | M06-2X/6-311+G(2d,p)[2] |

Table 2: Calculated Electronic Properties of Cyclopentyne

| Property | Value (eV) | Computational Method |

| HOMO Energy | -8.1 to -8.4 (estimated range) | M06-2X/TZ2P//M06-2X/6-31+G(d)[3] |

| LUMO Energy | 0.9 to 2.2 (estimated range) | M06-2X/TZ2P//M06-2X/6-31+G(d)[3] |

Table 3: Activation Barriers for [2+2] Cycloaddition with Ethene

| Reaction Pathway | Activation Barrier | Computational Method |

| Concerted Pathway | Nearly isoenergetic with biradical | (U)B3LYP and CASSCF |

| Biradical Pathway | Nearly isoenergetic with concerted | (U)B3LYP and CASSCF |

Reactivity of Cyclopentyne: Pericyclic Reactions

Cyclopentyne readily undergoes cycloaddition reactions, which serve as the primary method for its trapping and characterization.[1] These reactions are of significant interest due to their stereochemical outcomes.

[2+2] Cycloadditions

The [2+2] cycloaddition of cyclopentyne with alkenes has been a subject of intense study. Unlike many other [2+2] cycloadditions that proceed through a diradical intermediate with loss of stereochemistry, the reaction of cyclopentyne often proceeds with retention of the alkene's stereochemistry. Computational studies suggest that both a concerted and a stepwise biradical pathway are possible and have nearly isoenergetic transition states. The observed stereoretention in some cases is thought to be a result of the unique potential energy surface of this highly strained system.

[4+2] Cycloadditions (Diels-Alder Reactions)

Cyclopentyne is a potent dienophile in Diels-Alder reactions. It can be efficiently trapped by dienes such as furans and cyclopentadiene (B3395910) to yield bicyclic products.[2] These reactions are typically very fast due to the high reactivity of the cyclopentyne.

Experimental Protocols

The high reactivity of cyclopentyne necessitates its in-situ generation and immediate trapping. A common and effective method involves the fluoride-induced 1,2-elimination from a vinyl triflate precursor.

Generation of Cyclopentyne from a Silyl Triflate Precursor

Materials:

-

1-(Trimethylsilyl)cyclopent-1-en-2-yl trifluoromethanesulfonate (B1224126) (Cyclopentyne precursor)

-

Anhydrous Cesium Fluoride (B91410) (CsF)

-

Anhydrous Acetonitrile (B52724) (MeCN)

-

Trapping agent (e.g., furan, cyclopentadiene, benzyl (B1604629) azide)

-

Inert atmosphere (Argon or Nitrogen)

-

Anhydrous glassware

Procedure:

-

Under an inert atmosphere, a solution of the cyclopentyne precursor in anhydrous acetonitrile is prepared in a flame-dried flask.

-

The trapping agent (typically in excess) is added to this solution.

-

Anhydrous cesium fluoride is then added portion-wise or as a solution in anhydrous acetonitrile to the reaction mixture with vigorous stirring.

-

The reaction is typically rapid and is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the precursor and the formation of the trapped product.

-

Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the molecular orbital theory and reactivity of cyclopentyne.

Conclusion

The molecular orbital theory of cyclopentyne provides a robust framework for understanding its high reactivity and unique chemical behavior. The severe ring strain leads to a distorted geometry and a small HOMO-LUMO gap, making it a potent and versatile intermediate in organic synthesis, particularly in cycloaddition reactions. The ability to generate cyclopentyne in situ and trap it efficiently has opened avenues for the synthesis of complex polycyclic molecules. Further computational and experimental investigations will continue to unravel the subtleties of this fascinating molecule and expand its utility in synthetic chemistry and drug development.

References

Unraveling the Energetic Penalty: A Technical Guide to the Ring Strain of Cyclopentyne

For Immediate Release

AUSTIN, TX – December 16, 2025 – In the intricate world of molecular architecture, the inherent strain within cyclic compounds plays a pivotal role in dictating their reactivity and stability. This technical guide delves into the computational assessment of ring strain in cyclopentyne, a highly reactive and transient cycloalkyne. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the methodologies employed to quantify this critical energetic parameter, presents available quantitative data, and offers a detailed protocol for its calculation.

Cyclopentyne, with its five-membered carbon ring containing a triple bond, is subject to significant ring strain due to the distortion of the ideal 180° bond angle of an alkyne to fit within the cyclic structure. This inherent strain is a key driver of its reactivity, making it a subject of considerable interest in synthetic and computational chemistry.

Quantitative Analysis of Cyclopentyne's Ring Strain

The ring strain energy (RSE) of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free acyclic analogue. Computational chemistry provides a powerful toolkit to quantify this value. Below is a summary of the calculated strain energy for cyclopentyne from the scientific literature.

| Computational Method | Basis Set | Type of Strain | Calculated Strain Energy (kcal/mol) |

| B3LYP | 6-31G* | π-strain | 69.5[1] |

| Not Specified | Not Specified | Total Strain | ~74[2] |

Note: The π-strain refers to the strain associated with the deformation of the triple bond from its ideal linear geometry.

Methodologies for Calculating Ring Strain

The calculation of ring strain energy for molecules like cyclopentyne is not a direct output of a single computation but rather is derived from the calculated energies of a balanced chemical equation. The most common and reliable methods involve the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in the cancellation of systematic errors in the calculations.

Theoretical Framework

The primary approach involves the following steps:

-

Geometry Optimization: The three-dimensional structure of cyclopentyne and all other molecules in the chosen isodesmic or homodesmotic reaction are optimized to find their lowest energy conformation.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

Energy Calculation: The total electronic energies (including ZPVE) of all optimized species are calculated at a high level of theory.

-

Ring Strain Energy Calculation: The RSE is determined from the calculated enthalpy change (ΔH) of the isodesmic or homodesmotic reaction.

A commonly employed homodesmotic reaction for calculating the strain energy of a cycloalkyne like cyclopentyne is as follows:

Cyclopentyne + 2 * Ethane -> Propane + But-2-yne + Ethene

The strain energy is then calculated as the enthalpy of this reaction.

Detailed Computational Protocol

This section provides a step-by-step guide for calculating the ring strain of cyclopentyne using the Gaussian suite of programs, a widely used software package in computational chemistry.

Software: Gaussian 09 or a later version.

Step 1: Input File Preparation for Geometry Optimization and Frequency Analysis

Create an input file (e.g., cyclopentyne_opt_freq.com) for each molecule in the homodesmotic reaction (cyclopentyne, ethane, propane, but-2-yne, and ethene). The following is an example for cyclopentyne using the B3LYP functional and the 6-31G(d) basis set.

-

%nprocshared=4: Specifies the number of processors to be used.

-

%mem=8GB: Allocates 8 gigabytes of memory.

-

%chk=cyclopentyne.chk: Creates a checkpoint file to store the results.

-

# opt freq B3LYP/6-31G(d): This is the route section. opt requests a geometry optimization, and freq requests a frequency calculation. B3LYP/6-31G(d) specifies the level of theory and basis set.

-

The lines after the title and charge/multiplicity define the initial Cartesian coordinates of the atoms.

Step 2: Running the Calculations

Submit the input file to Gaussian. This process needs to be repeated for all molecules involved in the homodesmotic reaction.

Step 3: Extracting Thermochemical Data

From the output file of each calculation (e.g., cyclopentyne.log), extract the "Sum of electronic and thermal Enthalpies". This value is typically found towards the end of the output file after the thermochemistry analysis.

Step 4: Calculating the Ring Strain Energy

Calculate the enthalpy of the homodesmotic reaction (ΔH_reaction) using the extracted enthalpies:

ΔH_reaction = [ (H_propane + H_but-2-yne + H_ethene) - (H_cyclopentyne + 2 * H_ethane) ]

The calculated ΔH_reaction is the ring strain energy of cyclopentyne.

Visualization of the Computational Workflow

The logical flow of the computational procedure for determining the ring strain of cyclopentyne can be visualized as follows:

Caption: Computational workflow for calculating the ring strain of cyclopentyne.

This technical guide provides a foundational understanding of the methods used to calculate the ring strain of cyclopentyne, a molecule of significant theoretical and practical interest. The provided computational protocol offers a practical starting point for researchers wishing to perform these calculations and contribute to the growing body of knowledge on strained cyclic systems.

References

A Technical Guide to the Synthesis of Cyclopentyne Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthetic strategies for preparing precursors to cyclopentyne (C₅H₆), a highly strained and reactive cycloalkyne. Due to its extreme reactivity, cyclopentyne is not isolated but generated in situ from stable precursors.[1] Its transient existence makes it a valuable intermediate for constructing complex molecular architectures and novel heterocyclic compounds through cycloaddition reactions.[2][3] This document details the primary methodologies for precursor synthesis, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.

Core Strategies for Cyclopentyne Generation

The generation of cyclopentyne predominantly relies on two well-established pathways, each starting from a stable precursor molecule:

-

Dehydrohalogenation of 1-Halocyclopentenes: This classic method involves the elimination of a hydrogen halide from a 1-halocyclopentene, typically 1-bromocyclopentene, using a strong base. The synthesis and purity of the vinyl halide precursor are critical for the successful generation of the transient cyclopentyne.

-

Oxidation of Cyclopentane-1,2-dione Bis(hydrazones): This approach involves the synthesis of cyclopentane-1,2-dione, its conversion to the corresponding bis(hydrazone), and subsequent oxidation (e.g., with lead tetraacetate or mercury(II) oxide) to generate cyclopentyne.

The following sections provide a detailed examination of the synthesis of these key precursors.

Synthesis of 1-Halocyclopentene Precursors

1-Bromocyclopentene is the most common precursor in this class. Its synthesis can be achieved through several routes, often starting from cyclopentanone (B42830) or cyclopentene (B43876) derivatives. The choice of method may depend on starting material availability, desired yield, and scalability.

Data Presentation: Synthesis of 1-Bromocyclopentene

The following table summarizes various reported methods for the synthesis of 1-bromocyclopentene, highlighting the key reagents, conditions, and yields for easy comparison.

| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentanone | Triphenyl phosphite (B83602), Bromine, Triethylamine (B128534) | Dichloromethane (B109758) | -60 to 20 | 20 | 61.0 | [4] |

| Cyclopent-1-enecarboxylic acid | Bromine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane, Sulfolane | 20 to 90 | - | 61.0 | [4] |

| 1-Cyclopentenyl triflate | Ethylmagnesium bromide, Lithium bromide, tris(2,4-pentanedionato)ruthenium(III) | Tetrahydrofuran | 60 | 24 | 91.0 | [4] |

Experimental Protocol: Synthesis of 1-Bromocyclopentene from Cyclopentanone

This protocol is based on the method reported with a 61% yield.[4]

Materials:

-

Cyclopentanone

-

Triphenyl phosphite (P(OPh)₃)

-

Bromine (Br₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

-

Magnetic stirrer and heating mantle/cooling bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).

-

Dissolve cyclopentanone and triphenyl phosphite in anhydrous dichloromethane in the flask.

-

Cool the reaction mixture to -60 °C using a suitable cooling bath (e.g., chloroform/liquid N₂ slush).

-

Slowly add a solution of bromine in dichloromethane via the dropping funnel, maintaining the temperature below -50 °C.

-

After the addition is complete, allow the mixture to stir at -60 °C for 1 hour.

-

Add triethylamine dropwise to the reaction mixture.

-

Slowly warm the mixture to room temperature (20 °C) and allow it to stir for 20 hours. The reaction can be monitored by TLC or GC-MS.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure 1-bromocyclopentene. The boiling point is approximately 139 °C at atmospheric pressure.[4]

Visualization: Dehydrohalogenation Pathway

The following diagram illustrates the workflow from a common starting material to the in-situ generation of cyclopentyne.

Caption: Workflow for cyclopentyne generation via dehydrohalogenation.

Synthesis of Cyclopentane-1,2-dione Precursors

Cyclopentane-1,2-dione serves as the foundational precursor for the oxidative route to cyclopentyne. Its synthesis is well-documented, often involving the condensation of dicarboxylate esters.[5][6]

Data Presentation: Synthesis of Cyclopentane-1,2-dione

This table outlines a common and effective method for synthesizing the dione (B5365651) precursor.

| Starting Materials | Key Reagents | Solvent | Key Steps | Yield | Reference |

| Diethyl glutarate, Diethyl oxalate (B1200264) | Sodium ethoxide | Ethanol, Benzene | 1. Claisen Condensation2. Hydrolysis3. Decarboxylation | Not specified | [5] |

| Esters of glutaric acid and oxalic acid | Alkali metal alkoxide | Polar aprotic solvent | 1. Condensation2. Hydrolysis with mineral acid | Not specified | [6] |

Experimental Protocol: Synthesis of Cyclopentane-1,2-dione

This protocol is a generalized procedure based on the classic condensation method.[5][6]

Materials:

-

Diethyl glutarate

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt) or another alkali metal alkoxide

-

A suitable solvent (e.g., ethanol, benzene, or a polar aprotic solvent)

-

Mineral acid (e.g., HCl or H₂SO₄) for hydrolysis

-

Standard glassware for reflux and extraction

Procedure:

-

Condensation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add a mixture of diethyl glutarate and diethyl oxalate to the alkoxide solution. The reaction is typically exothermic.

-

Heat the mixture to reflux and maintain for several hours until the condensation is complete. This forms the dialkali metal salt of 3,5-dicarboalkoxy-cyclopentane-1,2-dione.[6]

-

Hydrolysis & Decarboxylation: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., aqueous HCl).

-

Heat the acidified mixture to reflux. This step hydrolyzes the ester groups and induces decarboxylation to yield the final dione product.

-

Workup: Cool the reaction mixture and extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by crystallization or distillation under vacuum. The melting point of 1,2-cyclopentanedione (B1606141) is 56 °C.[5]

Visualization: Dione Oxidation Pathway

The following diagram shows the synthetic sequence from dione synthesis to cyclopentyne.

Caption: Workflow for cyclopentyne generation via the dione oxidation route.

Summary and Outlook

The synthesis of stable, accessible precursors is paramount for the study and application of cyclopentyne. The dehydrohalogenation of 1-bromocyclopentene and the oxidation of cyclopentane-1,2-dione bis(hydrazone) remain the two principal strategies for its in-situ generation. While the former often offers a more direct route, the latter provides an alternative pathway that avoids strong bases. The selection of a synthetic route will depend on the specific research goals, available instrumentation, and the chemical environment required for subsequent trapping reactions. Further research into novel precursors could unlock new reaction pathways and expand the synthetic utility of this highly strained and valuable intermediate.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromocyclopent-1-ene|lookchem [lookchem.com]

- 5. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]

- 6. US3922296A - Novel process for the preparation of cyclopentane-1, 2-diones and intermediates therefor - Google Patents [patents.google.com]

The Elusive Cyclopentyne: A Deep Dive into its Spectroscopic Characterization

For Immediate Release

Palo Alto, CA – Cyclopentyne, a five-membered cycloalkyne, presents a fascinating case study in the chemistry of highly strained and reactive molecules. Its transient nature makes direct experimental spectroscopic analysis exceptionally challenging, pushing the boundaries of conventional characterization techniques. This technical guide provides a comprehensive overview of the spectroscopic properties of cyclopentyne, primarily through the lens of computational chemistry, which has become an indispensable tool for elucidating the structure and behavior of such fleeting intermediates. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of modern computational methods to understand reactive species.

The Challenge of Characterizing Cyclopentyne

Cyclopentyne's structure, which forces a linear alkyne geometry into a small, strained ring, results in extreme reactivity.[1] It is typically generated in situ and rapidly undergoes reactions, most notably cycloadditions.[2] This inherent instability has precluded its isolation and, consequently, a thorough experimental spectroscopic characterization using standard methods like infrared (IR), ultraviolet-visible (UV-Vis), or photoelectron spectroscopy. Therefore, theoretical and computational approaches are paramount in predicting and understanding its spectroscopic signatures.

In-Silico Generation and Trapping of Cyclopentyne

The study of cyclopentyne in a laboratory setting relies on its generation as a transient intermediate from stable precursors, followed by rapid trapping with a reacting partner. A common method for generating cyclopentyne involves the fluoride-induced elimination of a silyl (B83357) triflate precursor. The workflow for such an experiment is depicted below.

Computational Methodologies for Spectroscopic Prediction

To overcome the experimental limitations, a variety of computational methods are employed to predict the spectroscopic properties of cyclopentyne. Density Functional Theory (DFT) is a widely used approach, with functionals such as B3LYP often chosen for their balance of accuracy and computational cost.[3][4] For more complex electronic structures, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are utilized.[3] The relationship between these theoretical methods and the predicted spectroscopic data is illustrated in the following diagram.

Predicted Spectroscopic Data

Due to the transient nature of cyclopentyne, experimental spectroscopic data is not available. The following tables summarize the predicted spectroscopic properties of cyclopentyne based on computational studies. It is important to note that these are theoretical values and may differ from future experimental measurements.

Predicted Vibrational Frequencies (Infrared Spectroscopy)

Computational frequency analysis predicts the positions and intensities of absorption bands in the infrared spectrum. The most prominent feature is expected to be the C≡C stretching vibration, significantly shifted from that of a typical alkyne due to ring strain.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| C≡C Stretch | Data not available in search results | Data not available in search results |

| C-H Stretch | Data not available in search results | Data not available in search results |

| CH₂ Scissoring | Data not available in search results | Data not available in search results |

| Ring Deformations | Data not available in search results | Data not available in search results |

| (Note: Specific calculated vibrational frequencies and intensities for cyclopentyne were not found in the provided search results. This table serves as a template for where such data would be presented.) |

Predicted Electronic Transitions (UV-Vis Spectroscopy)

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption. Due to the strained π-system, cyclopentyne is expected to have electronic transitions at longer wavelengths compared to unstrained alkynes.

| Transition | Predicted Wavelength (nm) | Oscillator Strength |

| HOMO → LUMO (π → π*) | Data not available in search results | Data not available in search results |

| Other transitions | Data not available in search results | Data not available in search results |

| (Note: Specific calculated electronic transitions for cyclopentyne were not found in the provided search results. This table illustrates the expected format for such data.) |

Predicted Ionization Energies (Photoelectron Spectroscopy)

The energies required to remove electrons from molecular orbitals can be calculated and correspond to the peaks in a photoelectron spectrum. The ionization energy of the highest occupied molecular orbital (HOMO) is a key indicator of a molecule's reactivity.

| Molecular Orbital | Predicted Vertical Ionization Energy (eV) |

| HOMO (π) | Data not available in search results |

| HOMO-1 (σ) | Data not available in search results |

| (Note: Specific calculated ionization energies for cyclopentyne were not found in the provided search results. This table is a placeholder for such theoretical data.) |

Conclusion

The spectroscopic characterization of cyclopentyne is a prime example of where computational chemistry provides critical insights in the absence of direct experimental data. While the synthesis and trapping of this reactive intermediate confirm its existence, it is through theoretical calculations that we can begin to understand its fundamental spectroscopic properties. Future advances in ultrafast spectroscopy and matrix isolation techniques may one day provide experimental validation of the computational predictions presented here, offering a more complete picture of this intriguing molecule.

References

Computational Prediction of Cyclopentyne Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyne, a highly strained and reactive cycloalkyne, has garnered significant interest as a versatile intermediate in organic synthesis. Its inherent ring strain of approximately 74 kcal/mol dramatically influences its reactivity, particularly in cycloaddition reactions, making it a valuable tool for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the computational prediction of cyclopentyne reactivity, with a focus on its participation in [2+2], [4+2], and 1,3-dipolar cycloadditions. We delve into the theoretical frameworks used to understand and predict its behavior, present detailed computational and experimental protocols, and summarize key quantitative data to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers leveraging computational chemistry to design and optimize synthetic routes involving this fascinating reactive intermediate.

Theoretical Framework: Understanding Cyclopentyne's Reactivity

The exceptional reactivity of cyclopentyne is a direct consequence of its significant ring strain, which arises from the distortion of the ideal 180° bond angle of the sp-hybridized carbons within the five-membered ring.[1] This strain manifests in a bent alkyne geometry, leading to a high degree of s-character in the C-C single bonds and a corresponding increase in the p-character of the triple bond. This electronic perturbation lowers the energy of the LUMO, enhancing its electrophilicity and making it highly susceptible to reactions with nucleophiles and dienes.

The Concerted vs. Stepwise Mechanistic Dichotomy in [2+2] Cycloadditions

A central theme in the computational study of cyclopentyne's [2+2] cycloaddition with alkenes, such as ethene, is the ongoing debate between a concerted and a stepwise (diradical) mechanism. While Woodward-Hoffmann rules predict a concerted [π²s + π²a] cycloaddition to be thermally forbidden, the high strain of cyclopentyne can alter the potential energy surface.

Computational studies using various levels of theory have yielded conflicting results. Density Functional Theory (DFT) with the B3LYP functional has been shown to slightly favor a concerted pathway.[2] In contrast, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) theory often predict the diradical pathway to be energetically more favorable.[2] This discrepancy highlights the challenge in accurately modeling the electronic structure of such a highly strained and reactive molecule. Molecular dynamics simulations have suggested that even if a diradical intermediate is formed, its lifetime may be extremely short, leading to stereoretention, a phenomenon observed experimentally.

The Distortion/Interaction Model

The distortion/interaction model, also known as the activation strain model, provides a powerful framework for analyzing the activation barriers of cycloaddition reactions.[3][4][5] This model partitions the activation energy (ΔE‡) into two components:

-

Distortion Energy (ΔE_dist): The energy required to deform the reactants from their ground-state geometries to their geometries in the transition state.

-

Interaction Energy (ΔE_int): The stabilizing energy released when the two distorted reactants interact in the transition state.

For strained alkynes like cyclopentyne, the pre-distorted nature of the alkyne in its ground state significantly reduces the distortion energy required to reach the transition state geometry. This lower distortion energy is a key factor in the enhanced reactivity of cyclopentyne compared to its linear analogues.[6] This model has been successfully applied to explain the reactivity trends and regioselectivity in cycloadditions of various strained cycloalkynes.[6][7]

Quantitative Data on Cyclopentyne Reactivity

The following tables summarize key quantitative data from computational studies on the reactivity of cyclopentyne in various cycloaddition reactions. These values provide a basis for comparing the feasibility of different reaction pathways and the influence of substituents.

Table 1: Calculated Activation Energies for the [2+2] Cycloaddition of Cyclopentyne with Ethene

| Computational Method | Basis Set | Pathway | Activation Energy (ΔG‡, kcal/mol) | Reference |

| B3LYP | 6-311G(d,p) | Concerted | Nearly isoenergetic with diradical | [2] |

| B3LYP | 6-311G(d,p) | Diradical | Nearly isoenergetic with concerted | [2] |

| CASSCF(6,6) | 6-31G | Concerted | Higher than diradical | [2] |

| CASSCF(6,6) | 6-31G | Diradical | Lower than concerted | [2] |

| CCSD(T) | cc-pVTZ | Concerted | ~4.1 kcal/mol higher than diradical (for benzyne) | [2] |

Note: The study on benzyne (B1209423) provides a close analogy for the expected trend in cyclopentyne.

Table 2: Calculated Activation Energies for 1,3-Dipolar Cycloadditions of Cycloalkynes with Phenyl Azide

| Cycloalkyne | Computational Method | Basis Set | Activation Energy (ΔG‡, kcal/mol) | Reference |

| Cyclohexyne | B3LYP | 6-31G(d) | 14.1 | [4] |

| Cycloheptyne | B3LYP | 6-31G(d) | 19.8 | [4] |

| Cyclooctyne | B3LYP | 6-31G(d) | 24.3 | [4] |

| Cyclononyne | B3LYP | 6-31G(d) | 29.2 | [4] |

Note: This table illustrates the trend of decreasing activation energy with increasing ring strain.

Table 3: Calculated Activation Energies for Diels-Alder ([4+2]) Reactions

| Diene | Dienophile | Computational Method | Basis Set | Activation Energy (ΔG‡, kcal/mol) | Reference |

| Furan | Maleic Anhydride | M06-2X | 6-31G(d) | Varies with substitution | [8] |

| Cyclopentadiene | Ethylene | B3LYP | 6-31G* | ~25 |

Note: Specific quantitative data for the [4+2] cycloaddition of cyclopentyne with common dienes is less prevalent in the readily available literature. The provided data for related systems illustrates typical activation energies for Diels-Alder reactions.

Experimental Protocols

The high reactivity of cyclopentyne precludes its isolation under normal conditions. Therefore, it is typically generated in situ from a stable precursor and immediately trapped by a reactive partner.

Synthesis of a Cyclopentyne Precursor: 1-Cyclopentenyl Trifluoromethanesulfonate (B1224126)

This protocol describes the synthesis of a common precursor for the in situ generation of cyclopentyne.

Materials:

-

Cyclopentanone

-

Lithium diisopropylamide (LDA)

-

N-Phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of LDA is prepared by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (B44863) (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.

-

Cyclopentanone (1.0 equivalent) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.

-

A solution of Tf₂NPh (1.1 equivalents) in anhydrous THF is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford 1-cyclopentenyl trifluoromethanesulfonate.

In Situ Generation and Trapping of Cyclopentyne

This protocol outlines a general procedure for the generation of cyclopentyne from its triflate precursor and its subsequent trapping in a [4+2] cycloaddition with a diene.

Materials:

-

1-Cyclopentenyl trifluoromethanesulfonate

-

Cesium fluoride (B91410) (CsF)

-

1,3-Diphenylisobenzofuran (B146845) (or other suitable diene)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

To a solution of 1-cyclopentenyl trifluoromethanesulfonate (1.0 equivalent) and 1,3-diphenylisobenzofuran (1.2 equivalents) in anhydrous acetonitrile is added CsF (1.5 equivalents) at room temperature under an inert atmosphere.[9]

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product, the Diels-Alder adduct, is purified by column chromatography on silica gel.

Computational Methodology

This section provides a detailed protocol for the computational investigation of a cyclopentyne cycloaddition reaction using the Gaussian software package.

Step-by-Step Protocol for DFT Calculation of a [2+2] Cycloaddition Transition State

This protocol outlines the steps to locate and verify the transition state for the [2+2] cycloaddition of cyclopentyne with ethene.

Software: Gaussian 16, GaussView 6

Step 1: Building Reactant and Product Structures

-

In GaussView, build the structures for cyclopentyne, ethene, and the resulting cyclobutene (B1205218) product.

-

Perform a preliminary geometry optimization using a fast method like PM6.

Step 2: Reactant and Product Optimization and Frequency Calculation

-

For each of the three structures, set up a geometry optimization followed by a frequency calculation using a DFT method. A common choice is the B3LYP functional with the 6-31G(d) basis set.

-

Keywords: Opt Freq B3LYP/6-31G(d)

-

-

Submit the calculations.

-

Verify that the optimizations converged and that there are no imaginary frequencies for the reactants and the product, confirming they are true minima on the potential energy surface.

Step 3: Locating the Transition State (TS)

-

There are several methods to generate an initial guess for the TS structure:

-

Manual Build: In GaussView, manually position the cyclopentyne and ethene molecules in a geometry that approximates the expected transition state for the cycloaddition.

-

Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST): Use the Opt=QST2 keyword in Gaussian, providing the optimized reactant and product structures as input. This will generate an initial guess for the TS.

-

-

Set up a transition state optimization calculation for the guessed TS structure.

-

Keywords: Opt=(TS,CalcFC,NoEigentest) Freq B3LYP/6-31G(d)

-

CalcFC calculates the force constants at the first step, which can help the optimizer.

-

NoEigentest prevents the optimizer from stopping if the initial structure does not have the correct number of imaginary frequencies.

-

Step 4: Verifying the Transition State

-

Once the TS optimization has converged, examine the output of the frequency calculation. A true transition state will have exactly one imaginary frequency.

-

In GaussView, animate the imaginary frequency to ensure that the vibrational mode corresponds to the formation of the new C-C bonds and the breaking of the π-bonds of the reactants, leading to the product.

Step 5: Intrinsic Reaction Coordinate (IRC) Calculation

-

To confirm that the located TS connects the reactants and the product, perform an IRC calculation.

-

Keywords: IRC=(CalcFC,MaxPoints=20,StepSize=10) B3LYP/6-31G(d)

-

-

The IRC calculation will trace the reaction path downhill from the TS in both the forward and reverse directions.

-

Visualize the IRC path to confirm that it leads to the correct reactant and product minima.

Step 6: Calculating the Activation Energy

-

The Gibbs free energy of activation (ΔG‡) can be calculated as the difference between the Gibbs free energy of the transition state and the sum of the Gibbs free energies of the reactants. These values are obtained from the frequency calculations.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the computational study of cyclopentyne reactivity.

References

- 1. Cycloadditions of Cyclohexynes and Cyclopentyne - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competing pathways in the [2 + 2] cycloadditions of cyclopentyne and benzyne. A DFT and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities [escholarship.org]

- 4. Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing Reaction Rates with the Distortion/Interaction-Activation Strain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Distortion of Cycloalkynes Influences Cycloaddition Rates both by Strain and Interaction Energies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

electrophilicity of strained cycloalkynes

An In-Depth Technical Guide to the Electrophilicity of Strained Cycloalkynes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strained cycloalkynes have emerged as pivotal tools in chemical biology, materials science, and medicinal chemistry, primarily due to their unique electrophilic character driven by significant ring strain. This reactivity enables them to undergo rapid, catalyst-free cycloaddition reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This guide provides a comprehensive overview of the principles governing the , details the quantitative aspects of their reactivity, outlines key experimental protocols, and explores their application in drug development.

Introduction: The Driving Force of Strain

An alkyne functional group ideally possesses a linear geometry with bond angles of 180°. When incorporated into a small or medium-sized ring, the alkyne is forced to deviate significantly from this ideal geometry, resulting in substantial angle strain and a distortion of the triple bond.[1] This stored potential energy dramatically increases the molecule's reactivity.[2] Cyclooctyne (B158145), the smallest isolable cycloalkyne, is a foundational example of this class of molecules.[1][3]

The high reactivity of strained cycloalkynes stems from the release of this ring strain upon reaction.[4] The deformation of the alkyne bond lowers the activation energy for cycloaddition reactions, allowing them to proceed rapidly at room temperature without the need for cytotoxic catalysts like copper, which is a significant advantage for biological applications.[5][6] This catalyst-free nature is the hallmark of SPAAC, making it a truly bioorthogonal reaction that can occur in living systems without interfering with native biochemical processes.[6][7]

Core Principles of Electrophilicity in Strained Cycloalkynes

The reactivity of a strained cycloalkyne is not solely a function of strain but a combination of factors that modulate its electrophilicity. Understanding these factors is crucial for the rational design of new cycloalkyne reagents with tailored stability and reactivity.

-

Ring Strain and Geometry: The primary driver of reactivity is the degree of angle strain. As the ring size decreases, the deviation from the ideal 180° alkyne angle increases, leading to higher strain energy and enhanced reactivity.[1][8] For instance, cyclooctynes are generally more reactive than the less-strained cyclononynes.[1][7] X-ray crystallography data reveals a strong correlation between a more acute C-C≡C bond angle and a faster reaction rate.[9]

-

Electronic Effects: The electrophilicity of the alkyne can be fine-tuned by introducing substituents. Electron-withdrawing groups adjacent to the alkyne can increase its electrophilicity and accelerate the reaction rate.[10] Conversely, fusing the cycloalkyne to aromatic rings, as seen in dibenzocyclooctynes (DBCO), can also enhance strain and reactivity.[11]

-

Stereoelectronics and Accessibility: The three-dimensional arrangement of atoms and orbitals influences the accessibility of the alkyne to reaction partners. Bulky substituents near the triple bond can introduce steric hindrance, potentially slowing the reaction rate despite high intrinsic strain.[9]

The interplay of these factors is critical for designing the ideal cycloalkyne for a specific application, balancing high reactivity with sufficient stability for handling and storage.

Caption: Factors influencing cycloalkyne electrophilicity and reactivity.

Quantitative Analysis of Cycloalkyne Reactivity

The is quantified by measuring the second-order rate constants of their cycloaddition reactions, typically with a standard azide (B81097) like benzyl (B1604629) azide. This allows for direct comparison between different cycloalkyne cores.

| Cycloalkyne | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| Bicyclo[6.1.0]nonyne | BCN | 0.087 - 0.13 | [12][13] |

| Dibenzocyclooctyne | DIBO | ~0.3 | [12] |

| Dibenzoazacyclooctyne | DIBAC / DBCO | 0.3 - 0.9 | [4][12] |

| Biarylazacyclooctynone | BARAC | ~0.9 | [12] |

| Tetramethylthiocycloheptyne | TMTH | ~1.4 | [12] |

Note: Rate constants can vary depending on the solvent and specific azide used.

The data clearly shows that modifications to the basic cyclooctyne ring, such as benzo-annulation (DIBO, DBCO) and the introduction of heteroatoms and specific conformations (BARAC), can lead to significant increases in reaction rates.

| Cycloalkyne Derivative | Average C-C≡C Bond Angle (°) | Reference |

| Monocyclic Alkyne Analog | 163.0 - 167.7 | [14] |

| Bis-strained Biphenyl Alkyne | 165.3 | [14] |

| Biaryl-derived Strained Alkynes | 163 - 167 | [15] |

These geometric data underscore the direct link between the physical distortion of the alkyne bond and its chemical reactivity.

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The premier application of strained cycloalkyne electrophilicity is the SPAAC reaction. This is a [3+2] dipolar cycloaddition between the strained alkyne (the electrophile) and an organic azide (the 1,3-dipole). The reaction proceeds through a concerted transition state, leading to the formation of a stable, aromatic triazole linkage. The primary driving force is the release of ~18 kcal/mol of ring strain.

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Drug Development and Bioconjugation

The biocompatibility and efficiency of SPAAC have made it an indispensable tool for the development of sophisticated therapeutics and diagnostics.

-

Antibody-Drug Conjugates (ADCs): SPAAC is used to attach potent cytotoxic drugs to antibodies, creating ADCs that selectively target cancer cells.[11] This precise conjugation method allows for control over the drug-to-antibody ratio, leading to more homogeneous and effective therapeutics.[16][17]

-

Biomolecule Labeling: Scientists can metabolically incorporate azide-modified sugars, amino acids, or nucleosides into cells. Subsequent labeling with a strained cycloalkyne linked to a fluorescent probe or affinity tag allows for the visualization and isolation of specific classes of biomolecules, such as glycans and proteins, in living systems.[18][19]

-

Drug Targeting and Delivery: Strained cycloalkynes can be used to construct targeted drug delivery systems. For example, a cycloalkyne-functionalized nanoparticle can be "clicked" to an azide-bearing, tumor-targeting ligand, improving drug accumulation at the desired site.[16][17]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol describes a typical procedure for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.

-

Reagent Preparation:

-

Dissolve the azide-modified protein in a biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the DBCO-dye conjugate (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) in a water-miscible organic solvent like DMSO at a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add the DBCO-dye stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the DBCO reagent over the protein. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

-

Gently mix the reaction and allow it to incubate at room temperature (or 4°C for sensitive proteins) for 1-4 hours. The reaction can also be left overnight at 4°C.

-

-

Purification:

-

Remove the unreacted DBCO-dye and other small molecules by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against the appropriate buffer.

-

-

Characterization:

-

Confirm successful conjugation using SDS-PAGE (observing a shift in the protein band and fluorescence under UV illumination) and quantify the labeling efficiency using UV-Vis spectroscopy.

-

Protocol 2: Kinetic Monitoring of SPAAC by Inline ATR-IR Spectroscopy

This method allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic azide vibrational stretch.[20]

Caption: Experimental workflow for kinetic analysis of SPAAC via ATR-IR.

Methodology:

-

Setup: Place a temperature-controlled reaction vessel equipped with an inline Attenuated Total Reflectance (ATR) IR probe.

-

Background: Add the solvent and the first reactant (e.g., the cycloalkyne) to the vessel. Record a background IR spectrum.

-

Initiation: Inject the second reactant (the azide) into the vessel with vigorous stirring to start the reaction.

-

Monitoring: Continuously record IR spectra. The progress of the reaction is monitored by observing the decrease in the intensity of the azide asymmetric stretch peak, which appears around 2100 cm⁻¹.[20]

-

Analysis: The concentration of the azide at different time points is determined from the peak height or area. This data is then used to calculate the second-order rate constant for the reaction.[20]

Conclusion

The , born from geometric distortion, is a powerful principle in modern chemistry. It enables highly efficient, catalyst-free reactions that are perfectly suited for the complex biological environments encountered in drug development and chemical biology. By understanding the interplay of strain, electronics, and sterics, researchers can continue to design novel cycloalkynes with optimized properties, further expanding the bioorthogonal toolkit and paving the way for next-generation therapeutics and molecular probes.

References

- 1. Cycloalkyne - Wikipedia [en.wikipedia.org]

- 2. The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. [scholarsbank.uoregon.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 8. fiveable.me [fiveable.me]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Strained alkynes derived from 2,2′-dihydroxy-1,1′-biaryls; synthesis and copper-free cycloaddition with azides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00991G [pubs.rsc.org]

- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]